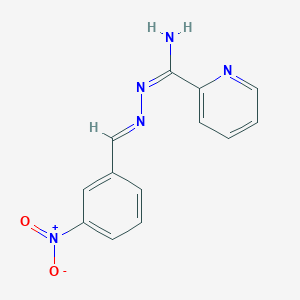![molecular formula C18H19NO B5696820 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide, also known as JNJ-31020028, is a small molecule drug that has been developed by Janssen Pharmaceuticals. It is a potent and selective antagonist of the orexin 2 receptor, which is involved in the regulation of sleep and wakefulness.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been primarily studied for its potential as a treatment for sleep disorders, such as insomnia and narcolepsy. It has also been investigated for its effects on drug addiction, anxiety, and depression. In preclinical studies, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to increase sleep time and decrease wakefulness in rats. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. These findings suggest that 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may have therapeutic potential for the treatment of sleep disorders and drug addiction.
Wirkmechanismus
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a selective antagonist of the orexin 2 receptor, which is primarily expressed in the brain regions involved in the regulation of sleep and wakefulness. Orexin neurons promote wakefulness by stimulating the release of neurotransmitters such as norepinephrine and dopamine. By blocking the orexin 2 receptor, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide reduces the activity of these neurons and promotes sleep.
Biochemical and Physiological Effects
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to increase sleep time and decrease wakefulness in rats. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models. These findings suggest that 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may have therapeutic potential for the treatment of sleep disorders, drug addiction, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide is its selectivity for the orexin 2 receptor, which reduces the risk of off-target effects. However, its low yield in the synthesis process may limit its use in large-scale experiments. In addition, the high cost of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may also limit its use in some research studies.
Zukünftige Richtungen
For research on 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide include investigating its potential as a treatment for sleep disorders, drug addiction, anxiety, and depression in humans. In addition, further studies are needed to understand the long-term effects of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide on sleep and wakefulness. Finally, the development of more efficient and cost-effective synthesis methods for 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide may increase its accessibility for research purposes.
Conclusion
In conclusion, 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a small molecule drug that has been developed as a selective antagonist of the orexin 2 receptor. It has shown potential as a treatment for sleep disorders, drug addiction, anxiety, and depression in preclinical studies. However, further research is needed to understand its long-term effects and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-(1-methylcyclopropyl)aniline to form 4-methyl-N-(2-(1-methylcyclopropyl)phenyl)benzamide. This intermediate is then reacted with dimethylsulfoxonium methylide to produce 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide. The overall yield of the synthesis is approximately 8%.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-7-9-14(10-8-13)17(20)19-16-6-4-3-5-15(16)18(2)11-12-18/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPRWLSFPKIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)



![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)


![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)
